

# Application Notes and Protocols for Octyl Methyl Sulfoxide (OMSO)

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## Compound of Interest

Compound Name: Octyl methyl sulfoxide

Cat. No.: B15290750

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## Introduction

**Octyl methyl sulfoxide** (OMSO) is an organosulfur compound with the chemical formula  $C_9H_{20}OS$ . It belongs to the class of sulfoxides, which are characterized by a sulfinyl functional group. While its shorter-chain homolog, dimethyl sulfoxide (DMSO), is a well-known and widely used aprotic solvent and skin penetration enhancer, OEMSO is a less-studied, longer-chain alkyl methyl sulfoxide.<sup>[1][2][3]</sup> Due to its amphiphilic nature, possessing both a polar sulfoxide head and a nonpolar octyl tail, OEMSO is anticipated to exhibit significant surfactant properties and the ability to interact with biological membranes. These characteristics make it a promising candidate for various applications in drug delivery, particularly in transdermal formulations, and as a solvent for poorly soluble compounds.

These application notes provide an overview of the potential uses of OEMSO, drawing upon the established properties of related alkyl methyl sulfoxides like DMSO and decylmethyl sulfoxide (DCMS). The provided protocols are foundational and may require optimization for specific experimental conditions.

## Physicochemical Properties

Quantitative data for **Octyl methyl sulfoxide** is not readily available in the literature. The following table summarizes the properties of its close homologs, Dimethyl sulfoxide (DMSO)

and Decyl methyl sulfoxide (DCMS), to provide an estimate of the expected properties of OMSO.

Property	Dimethyl Sulfoxide (DMSO)	Decyl methyl sulfoxide (DCMS)	Octyl methyl sulfoxide (OMSO) (Estimated)
Molecular Formula	C <sub>2</sub> H <sub>6</sub> OS	C <sub>11</sub> H <sub>24</sub> OS	C <sub>9</sub> H <sub>20</sub> OS
Molecular Weight (g/mol)	78.13	204.38	176.32
Appearance	Colorless liquid	-	Likely a colorless liquid or low-melting solid
Boiling Point (°C)	189	-	Higher than DMSO, likely > 200
Melting Point (°C)	18.5	-	Lower than DCMS, likely between 0-20
Density (g/mL)	1.100	-	Less than DMSO, likely around 0.9-1.0
Solubility	Miscible with water and many organic solvents[1]	-	Expected to have lower water solubility than DMSO but good solubility in organic solvents

## Applications

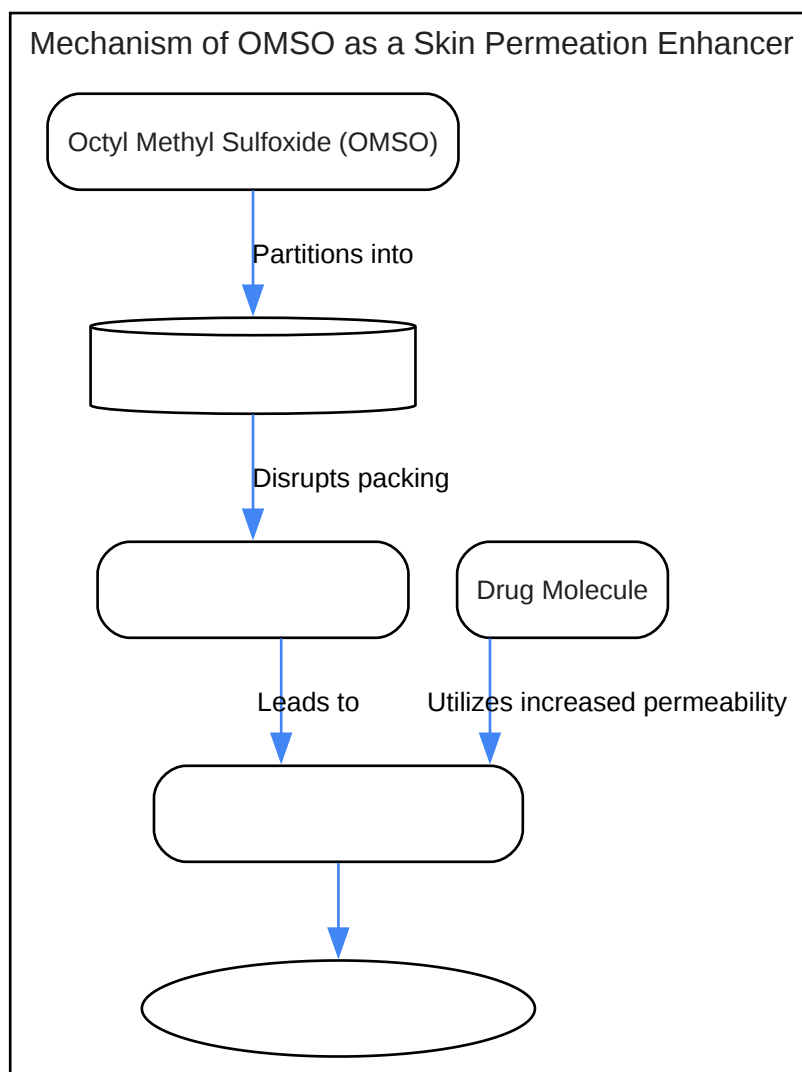
### Transdermal Drug Delivery Enhancement

Long-chain alkyl methyl sulfoxides have demonstrated potential as chemical permeation enhancers for transdermal drug delivery. They are thought to increase the permeability of the stratum corneum, the outermost layer of the skin, by disrupting the highly ordered lipid structure. This allows for enhanced penetration of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation.[4]

### Mechanism of Action:

The proposed mechanism for skin permeation enhancement by alkyl methyl sulfoxides involves the following steps:

- **Partitioning into the Stratum Corneum:** The amphiphilic nature of OMSO allows it to partition into the lipid-rich intercellular matrix of the stratum corneum.
- **Disruption of Lipid Bilayers:** The octyl chain of OMSO integrates with the lipid bilayers, disrupting the tight packing of the ceramides, cholesterol, and fatty acids. This increases the fluidity of the lipid matrix.
- **Creation of Diffusion Channels:** The disruption of the lipid structure creates temporary hydrophilic channels, facilitating the passage of both hydrophilic and lipophilic drug molecules.
- **Interaction with Keratin:** The sulfoxide group may also interact with intracellular keratin, further contributing to the increased permeability of the corneocytes.



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Caption: Proposed mechanism of OMSO as a skin permeation enhancer.

## Solvent for Poorly Soluble Compounds

Similar to DMSO, OMSO is expected to be a good solvent for a range of polar and nonpolar compounds due to its polar sulfoxide group and nonpolar alkyl chain.<sup>[1]</sup> This makes it a potential vehicle for dissolving and formulating APIs with low aqueous solubility for both research and pharmaceutical applications.

## Experimental Protocols

## Protocol 1: Synthesis of Octyl Methyl Sulfoxide (OMSO)

This protocol is adapted from the general synthesis of sulfoxides by oxidation of the corresponding sulfide.<sup>[5]</sup>

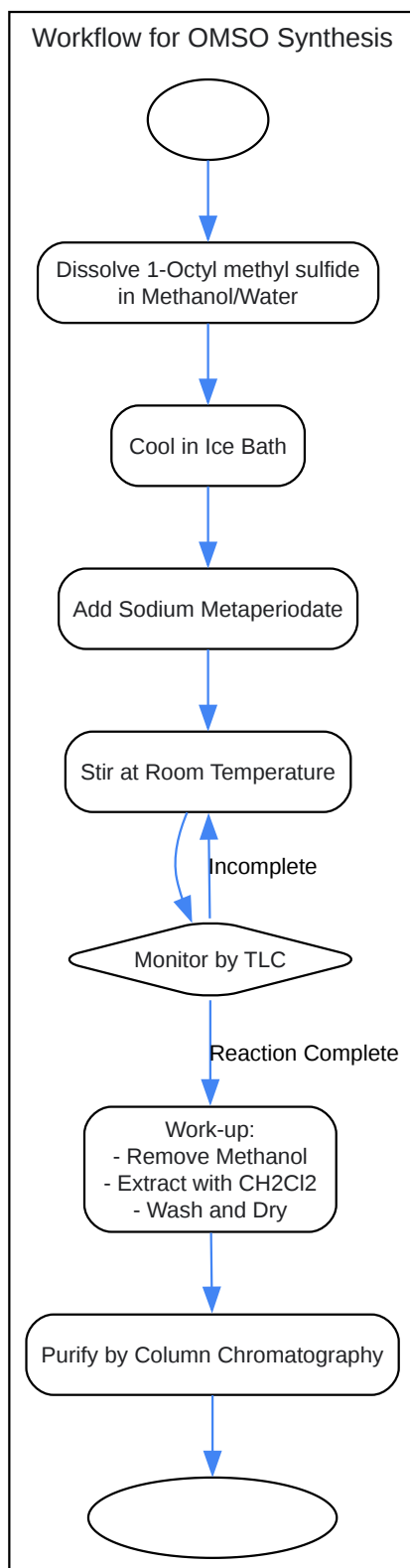
Materials:

- 1-Octyl methyl sulfide (1-methylthiooctane)
- Sodium metaperiodate ( $\text{NaIO}_4$ )
- Methanol
- Water
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Separatory funnel
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask, dissolve 1-octyl methyl sulfide (1 equivalent) in a 1:1 mixture of methanol and water.
- Cool the solution in an ice bath with stirring.
- Slowly add sodium metaperiodate (1.1 equivalents) in portions to the stirred solution.
- Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **Octyl methyl sulfoxide**.
- The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.



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Caption: Experimental workflow for the synthesis of **Octyl methyl sulfoxide**.

## Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a general method to evaluate the effect of OMSO on the in vitro permeation of a model drug through a skin sample.

### Materials:

- Franz diffusion cells
- Excised skin (e.g., human, porcine, or rodent)
- Model drug (e.g., caffeine, ibuprofen)
- Phosphate-buffered saline (PBS), pH 7.4
- OMSO
- Vehicle for drug and OMSO (e.g., propylene glycol, ethanol)
- High-performance liquid chromatography (HPLC) system for drug quantification

### Procedure:

- Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
- Cell Assembly: Mount the skin sample between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Receptor Phase: Fill the receptor compartment with pre-warmed PBS (37°C). Ensure no air bubbles are trapped beneath the skin. The receptor phase should be continuously stirred.
- Donor Phase Application:
  - Control Formulation: Apply a defined volume of the model drug dissolved in the vehicle to the donor compartment.



- Test Formulation: Apply a defined volume of the model drug and OMSO (at a desired concentration, e.g., 1-5% w/v) dissolved in the vehicle to the donor compartment.
- Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed PBS.
- Sample Analysis: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area ( $\mu\text{g}/\text{cm}^2$ ) and plot it against time. The steady-state flux ( $J_{ss}$ ) can be determined from the slope of the linear portion of the curve. The enhancement ratio (ER) can be calculated as the ratio of  $J_{ss}$  with OMSO to  $J_{ss}$  without OMSO.

#### Quantitative Data Presentation:

The results of the in vitro skin permeation study can be summarized in the following table:

Formulation	Lag Time (h)	Steady-State Flux ( $J_{ss}$ ) ( $\mu\text{g}/\text{cm}^2/\text{h}$ )	Permeability Coefficient ( $K_p$ ) (cm/h)	Enhancement Ratio (ER)
Control (Drug in Vehicle)	1			
Test (Drug + 1% OMSO in Vehicle)				
Test (Drug + 3% OMSO in Vehicle)				
Test (Drug + 5% OMSO in Vehicle)				

## Safety Precautions

As with any chemical, appropriate safety precautions should be taken when handling OMSO. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. While specific toxicity data for OMSO is limited, related sulfoxides like DMSO can cause skin irritation in some individuals.<sup>[2]</sup> A thorough risk assessment should be conducted before commencing any experimental work.

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